molecular formula C12H7Cl2NO B14561745 3,4-Dichlorophenyl-4-pyridyl ketone CAS No. 62246-98-4

3,4-Dichlorophenyl-4-pyridyl ketone

Cat. No.: B14561745
CAS No.: 62246-98-4
M. Wt: 252.09 g/mol
InChI Key: MYNUUPOPJUCZCU-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl-4-pyridyl ketone is an organic compound that features a ketone functional group attached to a 3,4-dichlorophenyl ring and a 4-pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenyl-4-pyridyl ketone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-pyridyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired ketone in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl-4-pyridyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorophenyl-4-pyridyl ketone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl-4-pyridyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The presence of the dichlorophenyl and pyridyl rings can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl-3-pyridyl ketone
  • 3,4-Dichlorophenyl-2-pyridyl ketone
  • 3,5-Dichlorophenyl-4-pyridyl ketone

Uniqueness

3,4-Dichlorophenyl-4-pyridyl ketone is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the pyridyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of two chlorine atoms on the phenyl ring can enhance the compound’s reactivity and interactions with various targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62246-98-4

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(3,4-dichlorophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H7Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-7H

InChI Key

MYNUUPOPJUCZCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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